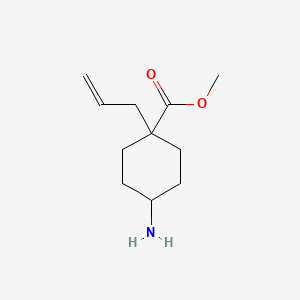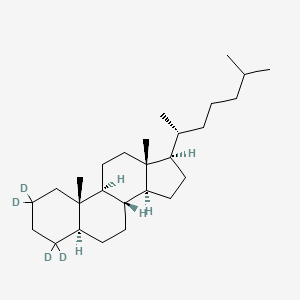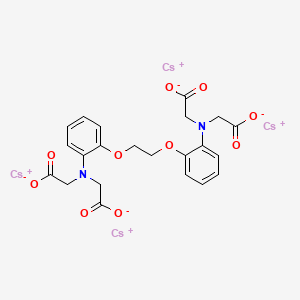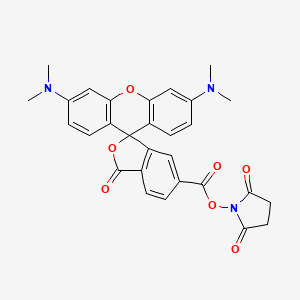
(R)-2-Hydroxy-4-phenylbutyric Acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-Hydroxy-4-phenylbutyric Acid-d5, also known as (R)-HPB-d5, is a deuterated form of (R)-2-Hydroxy-4-phenylbutyric Acid. It is a chiral compound that is commonly used in scientific research to study the biochemical and physiological effects of its non-deuterated form. (R)-HPB-d5 is synthesized using a variety of methods and has numerous applications in the field of research.
Mecanismo De Acción
The mechanism of action of (R)-HPB-d5 is not well understood. However, it is believed to act as a competitive inhibitor of the enzyme 4-phenylbutyrate dehydrogenase, which is involved in the metabolism of phenylalanine and tyrosine. By inhibiting this enzyme, (R)-HPB-d5 may alter the metabolism of these amino acids and affect various physiological processes.
Biochemical and Physiological Effects
(R)-HPB-d5 has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of genes involved in glucose metabolism and reduce the expression of genes involved in lipid metabolism. It has also been shown to reduce inflammation and oxidative stress in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-HPB-d5 has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. It is also a deuterated form of a commonly studied compound, which allows for easy comparison with non-deuterated forms. However, (R)-HPB-d5 is relatively expensive and may not be readily available in some research settings.
Direcciones Futuras
There are several future directions for research involving (R)-HPB-d5. One area of research is the study of its effects on various diseases, such as diabetes, cancer, and neurological disorders. Another area of research is the development of new methods for synthesizing and purifying (R)-HPB-d5. Additionally, further research is needed to fully understand the mechanism of action of (R)-HPB-d5 and its effects on various physiological processes.
Métodos De Síntesis
(R)-HPB-d5 can be synthesized using a variety of methods, including the deuterium exchange reaction and the catalytic hydrogenation reaction. The deuterium exchange reaction involves the exchange of hydrogen atoms with deuterium atoms using deuterated solvents. The catalytic hydrogenation reaction involves the reduction of a precursor compound using a deuterated catalyst.
Aplicaciones Científicas De Investigación
(R)-HPB-d5 is commonly used in scientific research to study the biochemical and physiological effects of its non-deuterated form. It is used as a tracer in metabolic studies to determine the fate of (R)-2-Hydroxy-4-phenylbutyric Acid in the body. It is also used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of (R)-2-Hydroxy-4-phenylbutyric Acid.
Propiedades
IUPAC Name |
(2R)-2-hydroxy-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-JEWAYBISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857815 |
Source


|
| Record name | (2R)-2-Hydroxy-4-(~2~H_5_)phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Hydroxy-4-phenylbutyric Acid-d5 | |
CAS RN |
1286987-57-2 |
Source


|
| Record name | (2R)-2-Hydroxy-4-(~2~H_5_)phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester](/img/structure/B586917.png)
![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)
![Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B586926.png)
